molecular formula C6H4ClNO3 B188101 3-Chloro-4-nitrophenol CAS No. 491-11-2

3-Chloro-4-nitrophenol

Cat. No.: B188101
CAS No.: 491-11-2
M. Wt: 173.55 g/mol
InChI Key: DKTRZBWXGOPYIX-UHFFFAOYSA-N
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Scientific Research Applications

3-Chloro-4-nitrophenol has a wide range of applications in scientific research:

Safety and Hazards

3-Chloro-4-nitrophenol is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-4-nitrophenol have been studied, and it has been found that certain bacteria, such asCupriavidus sp. CNP-8, can degrade these compounds . The specific enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB, could be considered as the primary targets .

Mode of Action

In the case of 2-chloro-4-nitrophenol, it has been reported that the compound is converted to 1,2,4-benzenetriol (bt) via chloro-1,4-benzoquinone by the enzyme hnpab . This suggests that 3-Chloro-4-nitrophenol may also undergo similar transformations.

Biochemical Pathways

For 2-chloro-4-nitrophenol, it has been reported that the compound is degraded via the 1,2,4-benzenetriol pathway inCupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .

Result of Action

Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds like 2-chloro-4-nitrophenol has been reported to occur in certain bacteria, suggesting that the presence of these bacteria in the environment could influence the compound’s action . Furthermore, anthropogenic activities have been reported to introduce chlorinated nitrophenols into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitrophenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the nitration of 3-chlorophenol using nitric acid and sulfuric acid as reagents . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the para position relative to the hydroxyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-Chloro-4-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other chloronitrophenols, it has distinct chemical properties and reactivity profiles, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

3-chloro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTRZBWXGOPYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075416
Record name Phenol, 3-chloro-4-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491-11-2
Record name 3-Chloro-4-nitrophenol
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Record name Phenol, 3-chloro-4-nitro-
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Record name Phenol, 3-chloro-4-nitro-
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Record name 3-chloro-4-nitrophenol
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Synthesis routes and methods I

Procedure details

Synthesis of 1-(tert-butoxycarbonyl)-7 chloro-5 methoxy-1H-indol-2-yl boronic acid is shown in Scheme 4. Meta-chlorophenol is nitrated with fuming nitric acid in acetic acid to yield 4-nitro-3-chlorophenol, compound 4-2. The phenol is methylated with dimethylsulfate and potassium carbonate in ethanol, producing compound 4-3, which is treated with vinyl Grignard reagent and cyclized to form the indole, compound 4-4. Compound 4-4 is protected with Boc and then treated with lithium diispropylamide and triisopropylborate to produce the protected substituted boronic acid 4-6.
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Synthesis routes and methods II

Procedure details

Concentrated nitric acid (10 ml) in acetic acid (30 ml) was added dropwise to a cooled solution of 3-chlorophenol (10 g) in acetic acid (10 ml). After 1 hour at -5°, the mixture was poured onto ice, extracted with ether, dried over sodium sulfate and evaporated. The residue was then pun fled by column chromatography eluting with hexane-ethyl acetate (85:15) to give the title compound (9 g). M.p. 120°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-chloro-4-nitrophenol in the synthesis of banana-shaped molecules for liquid crystal studies?

A1: this compound serves as a starting material in the synthesis of the target banana-shaped molecule, PBCOB []. It first undergoes a substitution reaction with 1-bromooctane. This modified intermediate then reacts further, ultimately leading to the formation of PBCOB through a Schiff’s base condensation reaction.

Q2: Why is the synthesis of PBCOB relevant to liquid crystal research?

A2: PBCOB is a "banana-shaped" molecule, also known as a bent-core mesogen. These molecules exhibit unique self-assembling properties and can form various liquid crystalline phases, including the smectic phase mentioned in the abstract []. Understanding how structural modifications, like the ones derived from this compound, influence the formation of these phases is crucial for developing new materials with tailored liquid crystal properties. These materials have applications in displays, sensors, and other advanced technologies.

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